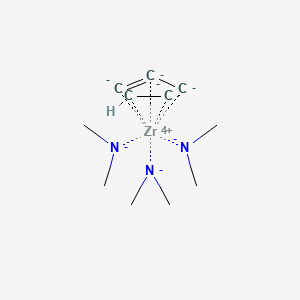
Cyclopentadienyl Tris(dimethylamino) Zirconium pound CpZr pound(c)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium, (eta5-2,4-cyclopentadien-1-yl)tris(N-methylmethanaminato)- is an organometallic compound with the molecular formula C11H23N3Zr and a molecular weight of 288.5444 g/mol . This compound is known for its unique structure, which includes a zirconium atom coordinated to a cyclopentadienyl ring and three N-methylmethanaminato ligands. It is used primarily in the field of chemistry for various synthetic applications.
Preparation Methods
The synthesis of Zirconium, (eta5-2,4-cyclopentadien-1-yl)tris(N-methylmethanaminato)- typically involves the reaction of zirconium tetrachloride with cyclopentadienyl sodium and N-methylmethanamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the intermediates. The product is then purified through recrystallization or sublimation to obtain a high-purity compound .
Chemical Reactions Analysis
Zirconium, (eta5-2,4-cyclopentadien-1-yl)tris(N-methylmethanaminato)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form zirconium oxides, which are useful in various industrial applications.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Zirconium, (eta5-2,4-cyclopentadien-1-yl)tris(N-methylmethanaminato)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and hydrogenation.
Biology: This compound is studied for its potential use in biological imaging and as a contrast agent in medical imaging techniques.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of Zirconium, (eta5-2,4-cyclopentadien-1-yl)tris(N-methylmethanaminato)- involves its ability to coordinate with various substrates through its zirconium center. This coordination facilitates various chemical reactions, including catalysis and complex formation. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used .
Comparison with Similar Compounds
Similar compounds to Zirconium, (eta5-2,4-cyclopentadien-1-yl)tris(N-methylmethanaminato)- include:
Cyclopentadienyltris(dimethylamino)zirconium: This compound has a similar structure but with dimethylamino ligands instead of N-methylmethanaminato ligands.
Zirconium, tris(N-methylmethanaminato)[(1,2,3,4,5-eta)-1-propyl-2,4-cyclopentadien-1-yl]: This compound has a propyl-substituted cyclopentadienyl ring.
The uniqueness of Zirconium, (eta5-2,4-cyclopentadien-1-yl)tris(N-methylmethanaminato)- lies in its specific ligand arrangement, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C11H19N3Zr-4 |
|---|---|
Molecular Weight |
284.51 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;dimethylazanide;zirconium(4+) |
InChI |
InChI=1S/C5H.3C2H6N.Zr/c1-2-4-5-3-1;3*1-3-2;/h1H;3*1-2H3;/q-5;3*-1;+4 |
InChI Key |
JQXRKSCLNSNJQO-UHFFFAOYSA-N |
Canonical SMILES |
C[N-]C.C[N-]C.C[N-]C.[CH-]1[C-]=[C-][C-]=[C-]1.[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8bH-Cyclopenta[b]benzofuran-1,8b-diol, 3a-(1,3-benzodioxol-5-yl)-1,2,3,3a-tetrahydro-6,8-dimethoxy-3-phenyl-, (1R,3S,3aR,8bS)-](/img/structure/B12338362.png)


![[3-Ethoxy-4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B12338377.png)



![(1S,3S,4S,14R,17Z,20S)-3,9,25-trihydroxy-4,11,16,16,20,27-hexamethyl-5,21-dioxapentacyclo[18.9.0.04,14.06,12.022,28]nonacosa-6,9,11,17,22,25,27-heptaene-8,24-dione](/img/structure/B12338408.png)
![7-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12338416.png)

![2-Phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12338433.png)
